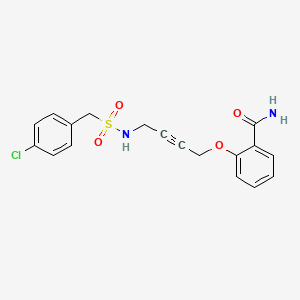![molecular formula C16H21NO3 B2392331 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097883-50-4](/img/structure/B2392331.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained attention in the scientific community due to its potential use in treating various diseases, including cancer, hypertension, and inflammation.
Applications De Recherche Scientifique
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, undergoes chemoselective monoacetylation employing Novozym 435 as the catalyst. This process highlights the importance of selecting appropriate acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the reaction, with vinyl acetate identified as the best acyl donor for irreversible reactions and leading to a kinetically controlled synthesis. This study emphasizes the role of enzyme-catalyzed reactions in the selective and efficient synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Muscarinic Agonist Activity
Substituted N-(silatran-1-ylmethyl)acetamides were prepared and evaluated for their muscarinic agonist activity, demonstrating the potential of these compounds to mimic acetylcholine's effect by binding directly to cholinoreceptors of ileal smooth muscle. This research contributes to the development of novel muscarinic receptor agonists, which could have implications for treating various disorders related to neurotransmitter dysfunction (Pukhalskaya et al., 2010).
Optical Properties and OH− Indicators
The study on orcinolic derivatives B1 and B2 reveals their structural crystallization, hydrogen bonding interactions, and DFT calculations indicating their potential as OH− indicators due to the absorption band shifts upon OH− ion addition. This work contributes to the field of chemical sensors, particularly for detecting and quantifying hydroxide ions in various environments (Wannalerse et al., 2022).
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13-7-3-4-8-14(13)20-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKBEUMXOZGYHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)



![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)



![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)

